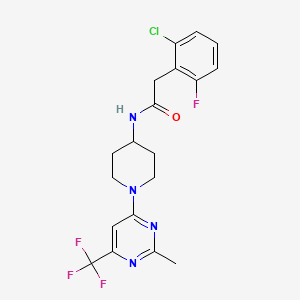

2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Descripción

This compound is an acetamide derivative featuring a 2-chloro-6-fluorophenyl group linked to a piperidin-4-ylamine scaffold. The piperidine ring is substituted at the 1-position with a pyrimidine moiety bearing methyl and trifluoromethyl groups at the 2- and 6-positions, respectively. This structural framework is common in bioactive molecules targeting neurological or microbial pathways, as the trifluoromethyl and halogenated aryl groups enhance lipophilicity and binding affinity .

Propiedades

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF4N4O/c1-11-25-16(19(22,23)24)10-17(26-11)28-7-5-12(6-8-28)27-18(29)9-13-14(20)3-2-4-15(13)21/h2-4,10,12H,5-9H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCKGBDZRHYGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=C(C=CC=C3Cl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components. The phenyl ring is chlorinated and fluorinated through electrophilic aromatic substitution reactions. The pyrimidine ring is synthesized via condensation reactions involving appropriate precursors. The piperidine ring is introduced through nucleophilic substitution reactions. Finally, these components are coupled together using amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl ring, where nucleophiles replace the chlorine or fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Aplicaciones Científicas De Investigación

2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mecanismo De Acción

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in altered cellular signaling and gene expression.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Features

The table below compares key structural differences between the target compound and related analogues:

*Calculated based on molecular formulas.

Key Observations:

- Aryl Group Impact : The 2-chloro-6-fluorophenyl group in the target compound may enhance steric and electronic interactions compared to 2-(trifluoromethyl)phenyl () or 2-fluorophenyl () .

- Pyrimidine vs.

- Trifluoromethyl Role: The 6-(trifluoromethyl) group on pyrimidine (target compound) improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

Physicochemical Properties

Actividad Biológica

The compound 2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a chloro-fluoro-substituted phenyl ring, a piperidine moiety, and a pyrimidine derivative. Its structural characteristics are crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in critical biological pathways. For instance, it has been shown to inhibit the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, which is essential for the polyamine synthesis pathway in this parasite. The inhibition of AdoMetDC leads to impaired growth and survival of the parasite, showcasing the compound's potential as an anti-parasitic agent .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against T. brucei with an EC50 value of approximately 5.6 μM, indicating effective growth inhibition . Additionally, structure-activity relationship studies have revealed that modifications in the pyrimidine and piperidine rings can enhance or diminish biological activity, underscoring the importance of specific functional groups in determining efficacy .

Case Study 1: Anti-parasitic Activity

A notable study focused on the compound's effect on human African trypanosomiasis (HAT). The compound was tested against various strains of T. brucei, demonstrating a strong correlation between structural modifications and increased potency against the parasite. The study highlighted that compounds with better blood-brain barrier penetration were prioritized for further development due to their potential for treating central nervous system infections .

Case Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of this compound against human enzymes compared to its target in T. brucei. The results indicated a favorable selectivity profile, with minimal inhibition observed on human AdoMetDC at therapeutic concentrations. This selectivity is crucial for minimizing side effects in potential clinical applications .

Structure-Activity Relationship (SAR)

The SAR analysis revealed several key insights:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to target enzymes |

| Fluoro Group | Improves metabolic stability |

| Pyrimidine Ring | Essential for enzyme selectivity |

| Piperidine Moiety | Contributes to overall potency |

These findings suggest that careful modification of these groups can lead to more potent and selective inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.